N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is an organic compound that belongs to the class of amides It features a benzyl group, a cyanomethyl group, and a difluorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:
Formation of the Benzyl Amine Intermediate: Benzylamine is reacted with a suitable cyanomethylating agent, such as chloroacetonitrile, under basic conditions to form N-benzyl-N-(cyanomethyl)amine.
Acylation Reaction: The intermediate is then acylated with 2-(2,4-difluorophenoxy)acetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(cyanomethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-benzyl-N-(cyanomethyl)-2-(2,4-dimethylphenoxy)acetamide
- N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenyl)acetamide
Uniqueness
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of the difluorophenoxy group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-6-7-16(15(19)10-14)23-12-17(22)21(9-8-20)11-13-4-2-1-3-5-13/h1-7,10H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURDUTIILOWPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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